molecular formula C13H18N2O2S2 B2356556 5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1396879-72-3

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No.: B2356556
CAS No.: 1396879-72-3
M. Wt: 298.42
InChI Key: RMIIFZSCOIABPK-UHFFFAOYSA-N
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Description

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a pyrrolidine ring, and an alkyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through sulfonation of thiophene followed by amination. The alkyne chain is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The pyrrolidine ring is then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Sonogashira coupling step and the development of more efficient catalysts for the sulfonation and amination steps.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne chain can be reduced to an alkene or alkane.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against resistant bacterial strains. Sulfonamides, a class to which this compound belongs, are known for their antibacterial effects. Research indicates that derivatives of thiophene sulfonamides can effectively combat various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to 5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide. In vitro evaluations have shown that it can induce cytotoxic effects in several cancer cell lines, including lung (A549), breast (MCF7), and fibrosarcoma (HT1080) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Antimicrobial Efficacy

Research has demonstrated that the compound has significant activity against multidrug-resistant pathogens. For example, it has shown lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like linezolid when tested against MRSA strains .

Anticancer Activity

In comparative studies assessing various sulfonamide derivatives, this compound exhibited notable reductions in cell viability at concentrations above 10 µM in cancer cell lines . The structure–activity relationship (SAR) of similar compounds suggests that modifications can enhance their anticancer efficacy.

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiophene derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of established antibiotics .

Case Study on Cytotoxic Effects

In another study focusing on cytotoxicity, this compound showed a remarkable reduction in cell viability across various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the alkyne chain and pyrrolidine ring, resulting in different chemical reactivity and biological activity.

    N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzene sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring, leading to different electronic properties.

    5-methylthiophene-2-sulfonamide: Lacks the alkyne chain and pyrrolidine ring, resulting in different chemical reactivity and biological activity.

Uniqueness

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which allow for diverse chemical reactivity and potential biological activity. The presence of the alkyne chain and pyrrolidine ring provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and development.

Biological Activity

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The presence of a sulfonamide group enhances its pharmacological properties, making it a candidate for further investigation.

Molecular Formula : C12H16N2O2S
Molecular Weight : 256.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The sulfonamide moiety can inhibit carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in biological systems. Studies have shown that thiophene-based sulfonamides exhibit selective inhibition against different isoforms of CAs, which could be beneficial in treating conditions like glaucoma and obesity .
  • Antimicrobial Activity : Compounds containing thiophene rings have demonstrated antibacterial properties. For instance, derivatives of thiophene sulfonamides have been tested against various bacterial strains, showing significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Effects : Some studies indicate that compounds similar to this compound may exert anti-inflammatory effects by modulating pathways involved in inflammation, such as the inhibition of c-Jun N-terminal kinases (JNKs), which are implicated in various inflammatory diseases .

Biological Activity Data

Activity Type Description Reference
Enzyme Inhibition Inhibits carbonic anhydrase II with a Ki value in the low nanomolar range.
Antibacterial Exhibits MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus.
Anti-inflammatory Modulates JNK pathways, potentially reducing inflammation-related cell death.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various thiophene sulfonamides, including derivatives similar to our compound. Results indicated strong activity against Gram-positive bacteria, suggesting potential for development as new antibacterial agents .
  • Inhibition of Carbonic Anhydrases : Research demonstrated that certain thiophene derivatives effectively inhibited hCA II and hCA VA isoforms, indicating their potential use in managing intraocular pressure and obesity through selective enzyme inhibition .
  • Neuroprotective Effects : In vitro studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by growth factor deprivation, highlighting their potential utility in neurodegenerative disease therapies .

Properties

IUPAC Name

5-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-12-6-7-13(18-12)19(16,17)14-8-2-3-9-15-10-4-5-11-15/h6-7,14H,4-5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIIFZSCOIABPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC#CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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